Structural Elucidation of 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide to 1H and 13C NMR Chemical Shifts
Structural Elucidation of 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide to 1H and 13C NMR Chemical Shifts
Executive Summary
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged pharmacophore in rational drug design, frequently utilized in the development of kinase inhibitors and nucleoside analogs. Within this chemical space, the 4-hydrazino-7H-pyrrolo[2,3-d]pyrimidine derivative serves as a critical synthetic intermediate. It is the primary building block for constructing complex annulated systems, such as triazolo- and tetrazolo-pyrrolopyrimidines, which exhibit potent antimicrobial and antineoplastic activities [1].
Accurate structural elucidation of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream synthetic success. This whitepaper provides an in-depth analysis of the 1 H and 13 C NMR chemical shifts, grounded in experimental causality, electronic theory, and field-proven methodologies.
Structural Elucidation & NMR Theory
Understanding the electronic distribution within the pyrrolo[2,3-d]pyrimidine core is essential for predicting and assigning NMR signals accurately. The molecule is a fused bicyclic system with competing electronic effects:
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The Pyrimidine Ring (C2, C4, N1, N3) : The pyrimidine ring is highly electron-deficient due to the strong inductive and resonance electron-withdrawing effects of the N1 and N3 nitrogen atoms. This severely deshields the protons and carbons in this ring. C-4 is particularly electrophilic, making it the prime site for Nucleophilic Aromatic Substitution (S N Ar) [2].
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The Pyrrole Ring (C5, C6, N7) : Conversely, the pyrrole ring is electron-rich. The lone pair on the N7 nitrogen participates in aromatic resonance, donating electron density into the ring. This shielding effect is most pronounced at C-5, resulting in a characteristic upfield shift for both the carbon and its attached proton.
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The Hydrazine Substituent (-NH-NH 2 ) : The introduction of the hydrazine group at C-4 introduces new exchangeable protons. While the nitrogen atoms donate some electron density via resonance, their electronegativity keeps the C-4 position highly deshielded.
Quantitative Data: NMR Chemical Shifts
The following tables summarize the expected 1 H and 13 C NMR chemical shifts for 4-hydrazino-7H-pyrrolo[2,3-d]pyrimidine. Data is recorded in DMSO- d6 to ensure complete dissolution and the disruption of intermolecular hydrogen bonding.
Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| N7-H | ~11.60 | Broad Singlet (br s) | 1H | Highly deshielded pyrrole NH; broad due to quadrupolar relaxation of nitrogen and solvent exchange. |
| N4-NH | ~8.70 | Broad Singlet (br s) | 1H | Hydrazine secondary amine; deshielded by the adjacent electron-deficient pyrimidine ring. |
| H-2 | ~8.15 | Singlet (s) | 1H | Pyrimidine CH; flanked by two highly electronegative nitrogens (N1, N3). |
| H-6 | ~7.15 | Doublet (d, J=3.5 Hz) | 1H | Pyrrole CH; adjacent to N7, slightly less shielded than H-5. |
| H-5 | ~6.55 | Doublet (d, J=3.5 Hz) | 1H | Pyrrole CH; highly shielded due to resonance electron donation from the N7 lone pair. |
| NH 2 | ~4.60 | Broad Singlet (br s) | 2H | Hydrazine primary amine; appears upfield relative to the secondary NH due to lack of direct aromatic attachment. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale |
| C-4 | ~157.5 | Quaternary (C) | Directly attached to the electronegative hydrazine group; highly deshielded. |
| C-2 | ~151.8 | Methine (CH) | Located between N1 and N3 in the electron-deficient pyrimidine ring. |
| C-7a | ~150.8 | Quaternary (C) | Bridgehead carbon adjacent to N7 and N1. |
| C-6 | ~122.0 | Methine (CH) | Pyrrole carbon adjacent to N7. |
| C-4a | ~100.5 | Quaternary (C) | Bridgehead carbon; shielded by electron donation from the pyrrole ring. |
| C-5 | ~98.5 | Methine (CH) | Most shielded carbon in the system due to direct resonance electron donation from N7. |
Experimental Methodologies & Protocols
Synthesis of 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine
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Causality Check : The starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is utilized because the chloride acts as an excellent leaving group in S N Ar reactions. Hydrazine hydrate serves as a potent, hard nucleophile that selectively attacks the highly electrophilic C-4 position.
Step-by-Step Protocol :
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Reagent Mixing : Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in absolute ethanol. Add an excess of hydrazine hydrate (64% or 99%, 5.0 eq).
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Self-Validation: The use of excess hydrazine is critical; it ensures complete conversion and statistically prevents the formation of symmetric bis-hydrazines (where one hydrazine molecule reacts with two pyrimidine cores).
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Reflux : Heat the mixture to reflux (approx. 80°C) for 2 to 4 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until the starting material spot completely disappears.
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Workup : Cool the reaction mixture to 0–5°C using an ice bath. The product typically precipitates as a crystalline solid due to its lower solubility in cold ethanol.
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Isolation : Filter the precipitate under vacuum, wash with cold water to remove unreacted hydrazine hydrochloride salts, follow with a small amount of cold ethanol, and dry under high vacuum to yield the target compound.
NMR Sample Preparation and Acquisition
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Causality Check : The 7H-pyrrolo[2,3-d]pyrimidine core exhibits strong intermolecular hydrogen bonding (N7-H acts as a strong donor, N1/N3 as acceptors), forming polymeric networks that severely limit solubility in non-polar solvents like CDCl 3 . DMSO- d6 is chosen because it acts as a strong hydrogen-bond acceptor, disrupting these networks and yielding sharp, well-resolved NMR signals.
Step-by-Step Protocol :
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Dissolution : Weigh 10–15 mg of the synthesized compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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Homogenization : Sonicate the vial for 2–3 minutes to ensure complete dissolution. The solution must be completely clear to avoid magnetic susceptibility artifacts. Transfer to a high-quality 5 mm NMR tube.
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Acquisition ( 1 H) : Run a standard 1 H sequence (e.g., zg30) at 400 MHz or higher. Use 16 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3–4 seconds to capture the broad exchangeable protons accurately.
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Acquisition ( 13 C) : Run a standard 13 C sequence with proton decoupling (e.g., zgpg30) at 100 MHz. Use a minimum of 1024 scans and a D1 of 2.0 seconds to ensure an adequate signal-to-noise ratio for the slow-relaxing quaternary carbons (C-4, C-4a, C-7a).
Mechanistic Workflows & Diagrams
Synthesis Workflow of 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine via SNAr.
Step-by-step NMR Sample Preparation and Data Acquisition Workflow.
References
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Dave, C. G., & Shah, R. D. (2002). Annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines: Synthesis of tetrazolo[1,5-c]-pyrrolo[3,2-e]-pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines as potential antibacterial agents. Molecules, 7(7), 554-565. URL:[Link] [1]
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Hilmy, K. M. H., Khalifa, M. M. A., Hawata, M. A. A., Keshk, R. M. A., & El-Torgman, A. A. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 45(11), 5243-5250. URL:[Link] [2]
